molecular formula C19H13N7O3 B5135154 3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile

Cat. No.: B5135154
M. Wt: 387.4 g/mol
InChI Key: GMDNNYYKGXZTEE-UHFFFAOYSA-N
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Description

3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile is a complex organic compound with a molecular formula of C19H13N7O3 It is characterized by the presence of a benzotriazole moiety, a nitrophenyl group, and a pyrazole ring, all connected through a propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole-1-carbonyl chloride, which is then reacted with 3-(4-nitrophenyl)pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a nucleophilic substitution reaction with propanenitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, potentially inhibiting metalloproteins or enzymes. The nitrophenyl group may participate in electron transfer reactions, affecting cellular redox states. The pyrazole ring can interact with various biological receptors, modulating their activity. These interactions collectively contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-1H-pyrazole: Lacks the benzotriazole and propanenitrile groups, resulting in different chemical properties and applications.

    1-(Benzotriazol-1-yl)-3-(4-nitrophenyl)propan-2-one: Contains a ketone group instead of a pyrazole ring, leading to different reactivity and biological activity.

    4-(Benzotriazol-1-yl)-3-(4-nitrophenyl)butanenitrile: Has a butanenitrile chain instead of propanenitrile, affecting its physical and chemical properties.

Uniqueness

The presence of the benzotriazole moiety, nitrophenyl group, and pyrazole ring in a single molecule allows for diverse interactions and functionalities, making it a valuable compound in various research fields .

Properties

IUPAC Name

3-[4-(benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7O3/c20-10-3-11-24-12-15(18(22-24)13-6-8-14(9-7-13)26(28)29)19(27)25-17-5-2-1-4-16(17)21-23-25/h1-2,4-9,12H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDNNYYKGXZTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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